molecular formula C19H23N3O B6440412 4-methyl-1-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549014-63-1

4-methyl-1-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B6440412
CAS No.: 2549014-63-1
M. Wt: 309.4 g/mol
InChI Key: XKASAHHDTHRQKL-UHFFFAOYSA-N
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Description

4-Methyl-1-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group and a structurally intricate side chain. The side chain comprises an azetidine (4-membered nitrogen-containing ring) conjugated to a tetrahydronaphthalene (tetralin) moiety via a carbonyl linkage. Its compact azetidine ring may confer metabolic stability and enhanced binding specificity compared to larger heterocycles.

Properties

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14-9-20-22(10-14)13-15-11-21(12-15)19(23)18-8-4-6-16-5-2-3-7-17(16)18/h2-3,5,7,9-10,15,18H,4,6,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKASAHHDTHRQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those listed in Enamine Ltd’s catalog (), share core motifs like pyrazole, morpholine, or amide linkages but differ in substituents and ring systems. Below is a detailed comparison based on molecular features:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Features
Target Compound C₂₂H₂₅N₃O₂* ~379.46 Azetidine, tetralin, pyrazole Compact azetidine ring; lipophilic tetralin moiety; neutral at physiological pH
1-{4-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]morpholin-2-yl}ethan-1-amine hydrochloride C₁₆H₁₉Cl₂N₃O₃ 372.25 Morpholine, chlorophenyl, oxazole Hydrochloride salt enhances solubility; electron-withdrawing Cl substituent
N-[(1-aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride C₂₀H₂₉N₂O₂·HCl 372.93 Cycloheptylamine, tetralin carboxamide Bulky cycloheptyl group; potential steric hindrance; hydrochloride salt
N-[(1-aminocyclopentyl)methyl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride C₂₀H₂₇N₂O₂·HCl 366.90 Cyclopentylamine, methoxynaphthyl Methoxy group increases electron density; smaller cyclopentyl ring vs. cycloheptyl

Key Observations:

Ring Systems: The target compound’s azetidine (4-membered ring) offers reduced steric bulk and higher ring strain compared to morpholine (6-membered, oxygen-containing) in EN300-26675819 . This may enhance binding to flat binding pockets. Tetralin vs.

Substituent Effects :

  • The 4-chlorophenyl group in EN300-26675819 introduces electron-withdrawing effects, which could stabilize π-π interactions in target binding. In contrast, the target compound lacks halogen substituents, relying on tetralin’s hydrophobic interactions.
  • Methoxy in EN300-26675901 provides electron-donating properties, altering electronic profiles compared to the target’s methyl group.

Salt Forms :

  • Most analogs in are hydrochloride salts, enhancing aqueous solubility. The target compound, as a free base, may require formulation adjustments for bioavailability.

Molecular Weight :

  • The target compound (~379 g/mol) aligns with Lipinski’s rule of five (MW <500), whereas analogs like EN300-26675819 (372 g/mol) and EN300-26675901 (~367 g/mol) are similarly drug-like.

Research Implications

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Metabolic Stability : The azetidine ring may resist oxidative metabolism better than morpholine or larger amines .
  • Target Selectivity : The tetralin moiety could favor interactions with GPCRs or nuclear receptors over kinases, contrasting with chlorophenyl-containing analogs.

Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and binding profiles relative to these analogs.

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